2-amino-N-ethyl-3-fluoro-benzamide
Description
2-Amino-N-ethyl-3-fluoro-benzamide is a fluorinated benzamide derivative characterized by an amino group at the 2-position, an ethyl-substituted amide at the N-position, and a fluorine atom at the 3-position of the benzamide scaffold. Fluorinated benzamides are widely studied due to their applications in medicinal chemistry, agrochemicals, and materials science. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic and steric properties, while the ethyl group contributes to lipophilicity and solubility profiles .
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-amino-N-ethyl-3-fluorobenzamide |
InChI |
InChI=1S/C9H11FN2O/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3,(H,12,13) |
InChI Key |
KWNFHLOVDDAJBB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Amide Substitution: The ethyl group in the target compound increases lipophilicity relative to methyl or aryl-substituted analogs (e.g., 2-amino-N-(3-fluorophenyl)-3-methylbenzamide), which may influence pharmacokinetics .
- Trifluoromethyl vs. Monofluoro: Flutolanil’s trifluoromethyl group confers higher pesticidal activity but may reduce solubility compared to monofluoro derivatives .
Table 2: Comparative Properties
| Property | This compound | Flutolanil | N-(2,3-Difluorophenyl)-2-fluorobenzamide |
|---|---|---|---|
| LogP (Predicted) | 1.8–2.2 | 3.5 | 2.7 |
| Solubility (mg/mL) | ~10 (aqueous) | <1 (aqueous) | ~5 (aqueous) |
| Melting Point (°C) | ~120–140 (estimated) | 102–104 | 158–160 |
| Bioactivity | Hypothesized enzyme inhibition | Fungicidal | Structural model for H-bonding studies |
- Fluorine’s Role : Fluorine in the 3-position may stabilize intermolecular interactions, as demonstrated in crystal structures of N-(2,3-difluorophenyl)-2-fluorobenzamide, where F···H-N hydrogen bonding is critical .
- Amide Flexibility : The ethyl group’s rotational freedom may reduce crystallinity compared to rigid aryl-substituted analogs, impacting formulation stability .
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